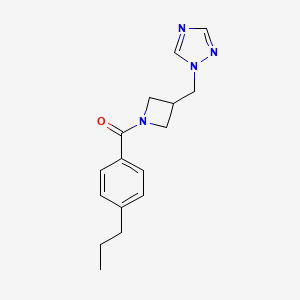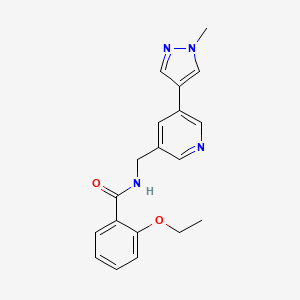
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-propylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a 1,2,4-triazole ring are often thermally stable and exhibit acceptable densities .Applications De Recherche Scientifique
Catalyst for Huisgen 1,3-dipolar Cycloadditions
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligands have been synthesized for use as catalysts in Huisgen 1,3-dipolar cycloadditions, demonstrating outstanding catalytic performance for this class of reactions under neat or aqueous conditions. These findings indicate potential utility in synthetic chemistry for constructing complex molecules efficiently (Ozcubukcu et al., 2009).
Structural and Theoretical Studies
Compounds with 1,2,4-triazole and triazolidin derivatives have been synthesized, showcasing the structural versatility and potential for diverse chemical applications. These studies involve detailed characterization and theoretical analysis, providing insights into the molecular structure and potential interactions of related compounds (Abosadiya et al., 2018).
Microwave-assisted Synthesis
An efficient microwave-assisted synthesis method for creating benzamide derivatives from 1,2,4-triazoles has been developed. This process highlights the role of 1,2,4-triazoles in facilitating rapid and selective synthesis routes, potentially useful in pharmaceutical and material science applications (Moreno-Fuquen et al., 2019).
Antibacterial and Antifungal Activities
Novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds have been synthesized and evaluated for their antibacterial and antifungal activities. This research underscores the potential of triazole-containing compounds in developing new antimicrobial agents (Nagaraj et al., 2018).
Enantiopure Catalysts for Asymmetric Synthesis
Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been explored as a catalyst for the asymmetric addition of organozinc reagents to aldehydes. The study demonstrates the utility of azetidine derivatives in enantioselective synthesis, offering a route to chiral alcohols with high enantioselectivity (Wang et al., 2008).
Mécanisme D'action
Target of Action
Compounds with a 1,2,4-triazole core have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to interact with their targets through various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .
Biochemical Pathways
1,2,4-triazole derivatives have been associated with a broad range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammatory activities .
Pharmacokinetics
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines .
Safety and Hazards
Propriétés
IUPAC Name |
(4-propylphenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-2-3-13-4-6-15(7-5-13)16(21)19-8-14(9-19)10-20-12-17-11-18-20/h4-7,11-12,14H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJCTPQWDSVFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2441689.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2441690.png)




![Sodium 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2441697.png)



![N-(2,3-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2441706.png)
![(1R,2S)-N-(1-Cyanobutyl)-2-(1H-imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B2441707.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2441708.png)
![N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2441710.png)